Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione

Description

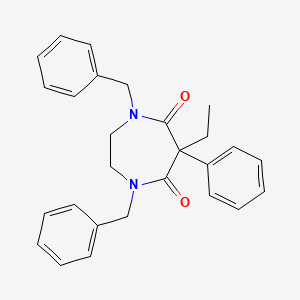

Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione is a seven-membered diazepine-dione derivative with a unique substitution pattern. The core structure consists of a 1,4-diazepine ring fused with two ketone groups at positions 5 and 7. Key substituents include:

- Benzyl (phenylmethyl) groups at positions 1 and 4.

- Ethyl and phenyl groups at position 6.

The molecular formula is C27H26N2O2, with a molecular weight of 410.51 g/mol.

Properties

CAS No. |

95035-91-9 |

|---|---|

Molecular Formula |

C27H28N2O2 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1,4-dibenzyl-6-ethyl-6-phenyl-1,4-diazepane-5,7-dione |

InChI |

InChI=1S/C27H28N2O2/c1-2-27(24-16-10-5-11-17-24)25(30)28(20-22-12-6-3-7-13-22)18-19-29(26(27)31)21-23-14-8-4-9-15-23/h3-17H,2,18-21H2,1H3 |

InChI Key |

YJIYTQJSJQCEFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)N(CCN(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Dihydro-1,4-bis(phenylmethyl)-6-ethyl-6-phenyl-1H-1,4-diazepine-5,7(2H,6H)-dione is a compound belonging to the class of diazepines. Its biological activity has been the subject of various studies, particularly in the context of cancer treatment and as a potential therapeutic agent for other conditions.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 378.56 g/mol. It features a complex structure that contributes to its biological activities. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H30N2O2 |

| Molecular Weight | 378.56 g/mol |

| SMILES | CCC1(C(C)C)N=C(C)N(C)C=O |

The proposed mechanisms by which diazepine derivatives exert their biological effects include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in cancer cells, leading to reduced tumor growth.

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Study on Analogous Compounds

A study focused on the biological activity of benzodiazepine derivatives indicated that modifications to the structure significantly influenced their antitumor efficacy. For instance:

| Compound | GI50 (μM) | Mechanism |

|---|---|---|

| Compound A | 0.24 | Protein synthesis inhibitor |

| Compound B | 0.50 | Induces apoptosis |

| Compound C | 0.75 | Cell cycle arrest |

These findings underline the importance of structural modifications in enhancing the biological activity of diazepine derivatives.

Toxicological Profile

The safety profile of this compound has not been extensively documented; however, it is essential to consider potential toxicity as part of its biological evaluation. The RTECS database lists it under chemical toxicity assessments but lacks specific data regarding lethal doses or chronic exposure effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structural and physicochemical differences between the target compound and related diazepine-dione derivatives:

* Estimated based on substituent analysis due to incomplete data.

Key Comparative Insights

Substituent-Driven Lipophilicity

- The benzyl groups in the target compound contribute to higher lipophilicity compared to analogs with dimethyl () or diethylaminoethyl substituents (). This property may enhance membrane permeability but reduce aqueous solubility .

- The 6-phenyl group further increases aromaticity, distinguishing it from compounds with purely aliphatic substituents (e.g., isopropyl in ) .

Steric and Electronic Effects

- Diethylaminoethyl groups in introduce electron-rich nitrogen atoms, enabling hydrogen bonding—a feature absent in the target compound .

Thermal Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.